2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid
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Overview
Description
2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a dimethoxy group, and an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-difluorobenzyl chloride with 6,7-dimethoxy-1-tetralone in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoquinoline derivative. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Nitrated or halogenated isoquinoline derivatives.
Scientific Research Applications
2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid is unique due to the presence of the oxalic acid moiety, which can enhance its solubility and stability. Additionally, the difluorophenyl group imparts specific electronic properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2.C2H2O4/c1-22-17-7-12-5-6-21(11-14(12)8-18(17)23-2)10-13-3-4-15(19)9-16(13)20;3-1(4)2(5)6/h3-4,7-9H,5-6,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFSDMRCHPNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=C(C=C3)F)F)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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